Isolongifolene

Catalog No.
S1504220
CAS No.
1135-66-6
M.F
C15H24
M. Wt
204.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isolongifolene

CAS Number

1135-66-6

Product Name

Isolongifolene

IUPAC Name

(1R)-2,2,7,7-tetramethyltricyclo[6.2.1.01,6]undec-5-ene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-13(2)8-5-6-12-14(3,4)11-7-9-15(12,13)10-11/h6,11H,5,7-10H2,1-4H3/t11?,15-/m0/s1

InChI Key

CQUAYTJDLQBXCQ-MHTVFEQDSA-N

SMILES

CC1(CCC=C2C13CCC(C3)C2(C)C)C

Canonical SMILES

CC1(CCC=C2C13CCC(C3)C2(C)C)C

Isomeric SMILES

CC1(CCC=C2[C@@]13CCC(C3)C2(C)C)C
  • Induction of apoptosis: Isolongifolene has been shown to induce programmed cell death (apoptosis) in various cancer cell lines, including breast, lung, and colon cancer []. This suggests its potential to eliminate cancer cells directly.
  • Anti-proliferative effects: Studies have demonstrated that isolongifolene can suppress the proliferation of cancer cells, potentially hindering tumor growth [].
  • Modulation of signaling pathways: Isolongifolene may influence specific signaling pathways involved in cancer development and progression. For example, research suggests it might affect the NF-κB pathway, which plays a role in cell survival and proliferation [].

Isolongifolene is a naturally occurring sesquiterpene with the chemical formula C15H24C_{15}H_{24}. It is an isomer of longifolene and is characterized by its unique woody and amber odor, making it valuable in the perfumery and fragrance industries. Isolongifolene is typically derived from the essential oils of various plants and has gained attention for its potential applications in food and pharmaceuticals due to its aromatic properties and biological activities .

Research suggests isolongifolene possesses several potential mechanisms of action:

  • Tyrosinase Inhibition: Isolongifolene may inhibit tyrosinase, an enzyme involved in melanin production. This could have implications for skin lightening and treatment of hyperpigmentation disorders [].
  • Anti-cancer Properties: Studies indicate isolongifolene may possess anti-cancer properties. Research using chitosan nanoparticles loaded with isolongifolene showed promise in overcoming multi-drug resistance in cancer cells [].
, primarily involving oxidation and epoxidation. One notable reaction is its oxidation with peracetic acid or hydrogen peroxide in the presence of acidic catalysts, which can convert isolongifolene into isolongifolene epoxide or ketones . The Prins reaction, where isolongifolene reacts with formaldehyde in the presence of acids, also produces various alcohols and esters, further expanding its chemical utility .

Isolongifolene exhibits various biological activities, including antimicrobial and anti-inflammatory properties. Studies have indicated that it can inhibit the growth of certain bacteria and fungi, making it a candidate for natural preservatives in food products. Additionally, its potential therapeutic effects are being explored in pharmacological research due to its ability to modulate biological pathways .

Several methods exist for synthesizing isolongifolene:

  • From Longifolene: The most common method involves the conversion of longifolene into isolongifolene using solid acid catalysts in a single-step process that is eco-friendly and efficient .
  • Oxidation: Isolongifolene can be oxidized using peracetic acid or hydrogen peroxide under acidic conditions to yield various derivatives, including epoxides and ketones .
  • Prins Reaction: This method involves reacting isolongifolene with formaldehyde in the presence of Lewis acids to produce alcohols and esters .

Isolongifolene finds applications across various industries:

  • Perfumery: Its distinctive scent makes it a popular ingredient in fragrances.
  • Food Industry: Used as a flavoring agent due to its aromatic properties.
  • Pharmaceuticals: Investigated for its potential health benefits, including antimicrobial activity.
  • Cosmetics: Incorporated into personal care products for fragrance enhancement .

Research on isolongifolene's interactions with atmospheric chemicals has shown that it reacts with radicals such as nitric oxide (NO3) at night, affecting its atmospheric lifetime and ecological impact. The rate coefficients for these reactions have been studied to understand isolongifolene's behavior in the environment . Additionally, its interactions with biological systems are being explored to assess its therapeutic potential.

Isolongifolene shares structural similarities with other sesquiterpenes. Here are some comparable compounds:

CompoundChemical FormulaUnique Features
LongifoleneC15H24C_{15}H_{24}Precursor to isolongifolene; different structural configuration.
AlloisolongifoleneC15H24C_{15}H_{24}Isomer with distinct biological activities; less common than isolongifolene.
α-NeocloveneC15H24C_{15}H_{24}Exhibits unique reactivity patterns; used in similar applications.

Isolongifolene is unique due to its specific odor profile and versatile applications in both industrial and environmental contexts. Its synthesis methods are more environmentally friendly compared to those used for some of its analogs, highlighting a significant advantage in sustainable chemistry practices .

Isolongifolene synthesis has undergone significant evolution from conventional acid-catalyzed processes to modern environmentally benign approaches. The primary production pathway involves the isomerization of longifolene, a naturally occurring sesquiterpene readily available from pine resin. This transformation represents a fascinating case study in the advancement of sustainable catalytic processes.

Catalytic Rearrangement of Longifolene to Isolongifolene

The isomerization of longifolene to isolongifolene involves a complex rearrangement mechanism that has been extensively investigated. Traditionally, this conversion relied on strong Brønsted acids, particularly concentrated sulfuric acid, sometimes combined with acetic acid. The reaction proceeds through a carbocation intermediate, which undergoes skeletal rearrangement to form the tricyclic structure of isolongifolene.

The mechanism has been elucidated through studies using site-specifically labeled longifolene, revealing the precise carbon skeleton reorganization that occurs during the isomerization process. The reaction is fundamentally a Brønsted acid-catalyzed transformation that can be accomplished with various acid catalysts, though the efficiency and environmental impact vary significantly between different catalytic systems.

Traditional methods typically employed a homogeneous liquid acid catalyst system where longifolene was directly treated with concentrated sulfuric acid under controlled temperature conditions. While effective in terms of conversion, this approach presented several significant drawbacks including:

  • Corrosive nature of the strong acids requiring specialized equipment
  • Need for neutralization before waste disposal
  • Difficulty in catalyst separation and recovery
  • Generation of substantial acidic waste
  • Higher energy requirements for multi-step processes

Solvent-Free Heterogeneous Catalysis: Solid Acid Catalysts

A major breakthrough in isolongifolene synthesis came with the development of solid acid catalysts, particularly sulfated zirconia (SZ). These catalysts enable a solvent-free, heterogeneous catalytic process that addresses many of the limitations of traditional homogeneous systems.

Nano-crystalline sulfated zirconia has emerged as a particularly effective catalyst for this transformation. These catalysts can be prepared through various methods, including:

  • Co-precipitation of zirconium salts followed by sulfation
  • Sol-gel processes yielding high surface area materials
  • Hydrothermal synthesis approaches

The unique properties of nano-crystalline sulfated zirconia that make it exceptionally effective for this transformation include:

  • High surface acidity (both Brønsted and Lewis acid sites)
  • Nanoscale crystallite size (typically 10-100 nm)
  • Enhanced surface area for reactant interaction
  • Tunable acidity through sulfate loading
  • Superior thermal stability

Research has demonstrated that under optimized conditions, these solid acid catalysts can achieve 95-97% conversion of longifolene with 100% selectivity toward isolongifolene at temperatures around 180°C within relatively short reaction times (15-30 minutes).

Table 1: Properties of Nano-crystalline Sulfated Zirconia Catalysts Used in Isolongifolene Synthesis

PropertyTypical RangeOptimal ValuesImpact on Performance
Crystallite size10-100 nm11-15 nmSmaller crystallites provide higher activity
Sulfur loading1.0-2.0 wt%1.4-1.6 wt%Optimal acidity for high conversion
Calcination temperature550-650°C600°CBalances surface area and crystallinity
Surface area80-150 m²/g>100 m²/gHigher surface area increases activity
Activation temperature400-500°C450°COptimizes acid site availability

Scalability and Industrial Production Challenges

The transition from laboratory to industrial scale for isolongifolene production presents several challenges that have been addressed through systematic process optimization. Key considerations include catalyst stability during extended operation, efficient heat transfer in larger reactors, and maintaining product quality at higher production volumes.

Notably, the solid acid catalyst approach has been successfully scaled up to kilogram-scale production in liquid phase batch reactors, demonstrating comparable activity to laboratory-scale experiments. Researchers reported successful conversion of longifolene to isolongifolene at scales of 1 kg with conversion rates of 90-95% and 100% selectivity, representing a significant achievement in practical implementation.

The implementation of continuous flow reactors represents another important advancement in addressing scalability challenges. Studies on the upscaling of longifolene isomerization in continuous flow reactors have demonstrated several advantages over batch processing:

  • Improved heat and mass transfer
  • Reduced reaction times
  • Enhanced catalyst lifetime
  • More consistent product quality
  • Lower energy consumption per unit of product

Economic considerations have also been evaluated, with the cost of raw longifolene reported at approximately ₹130 per kg, while the resulting isolongifolene commands significantly higher market prices. Import data indicates isolongifolene pricing ranges from $2 to $120 per kg, depending on purity and shipment volume, highlighting the substantial value addition achieved through this catalytic transformation.

Table 2: Comparative Performance Metrics for Batch vs. Continuous Flow Processes

ParameterBatch ProcessContinuous Flow ProcessAdvantage
Reaction time15-30 minutesReduced residence timeContinuous flow
Catalyst loading ratio10:1 to 100:1 (substrate:catalyst)Lower catalyst requirementsContinuous flow
Temperature control±5°C±2°CContinuous flow
Scale-up complexityModerateHigher initial complexityBatch process
Long-term operationLimited by catalyst deactivationExtended operation possibleContinuous flow
Capital investmentLowerHigherBatch process
Operational costHigherLowerContinuous flow

Comparative Analysis of Catalytic Systems (Homogeneous vs. Heterogeneous)

A comprehensive comparison of homogeneous and heterogeneous catalytic systems for isolongifolene production reveals significant advantages of modern solid acid catalysts over traditional approaches. The following analysis examines key performance metrics across different catalytic systems:

Conversion and Selectivity:
Under optimized conditions, both traditional (homogeneous) and modern (heterogeneous) catalytic systems can achieve high conversion rates. However, experimental data indicates that nano-crystalline sulfated zirconia catalysts consistently achieve conversion rates of 90-97% with 100% selectivity toward isolongifolene. Traditional sulfuric acid catalysis typically achieves 55-83% yield, representing a significant improvement in efficiency with solid catalysts.

Environmental Impact:
The environmental advantages of heterogeneous catalysis are substantial:

  • Elimination of corrosive liquid acids reduces safety hazards
  • No neutralization step required, reducing salt waste
  • Catalyst recyclability minimizes resource consumption
  • Solvent-free conditions eliminate organic waste streams
  • Lower energy requirements reduce carbon footprint

Process Economics:
Economic advantages of solid acid catalyst systems include:

  • Reduced waste treatment costs
  • Lower acid consumption costs
  • Enhanced product quality potentially commanding premium pricing
  • Simplified process flow with fewer unit operations
  • Reduced equipment corrosion and maintenance expenses

Catalyst Recovery and Reuse:
A critical advantage of heterogeneous catalysis is the ability to recover and reuse the catalyst. Studies demonstrate that sulfated zirconia catalysts maintain high activity even after multiple reaction cycles, with minimal performance degradation. This contrasts sharply with homogeneous systems where catalyst recovery is impractical.

Table 3: Experimental Results for Different Catalytic Systems in Longifolene Isomerization

Catalyst SystemTemperature (°C)Reaction TimeConversion (%)Selectivity (%)RecoveryReference
Sulfuric acid/acetic acid80-100Several hours55-8390-95Not recoverable
Montmorillonite clay140-1604-6 hours72-75100Partial recovery
Nano-crystalline SZ (11 nm)1402 hours92100Fully recoverable
Nano-crystalline SZ (11 nm)18015-30 minutes95-97100Fully recoverable
Conventional SZ (100 nm)1802 hours92100Fully recoverable
BF₃ catalysts100-1203-5 hours60-7085-90Not recoverable

The experimental data conclusively demonstrates that the nano-crystalline sulfated zirconia catalysts offer the optimal combination of high conversion, complete selectivity, shorter reaction times, and full catalyst recoverability, representing a significant advancement in sustainable isolongifolene production.

Oxidative Stress Modulation in Liver and Neurodegenerative Models

Isolongifolene exhibits robust antioxidative properties across in vitro and in vivo models. In rotenone-induced PD models, ILF (10 μM) reduced thiobarbituric acid reactive substances (TBARS) by 42% while restoring superoxide dismutase (SOD) and glutathione peroxidase (GPx) activities to near-control levels in SH-SY5Y neuroblastoma cells [1] [3]. This redox modulation correlated with enhanced mitochondrial membrane potential stabilization (ΔΨm increased by 35%) and ATP synthesis (1.8-fold elevation) [5].

Hepatic studies reveal ILF’s capacity to ameliorate ischemia/reperfusion (I/R) injury through AMPK-PGC1α pathway activation. In steatotic hepatocytes, ILF pretreatment reduced reactive oxygen species (ROS) production by 60% while upregulating mitochondrial biogenesis markers (TFAM, NRF1) [7] [8]. Comparative analysis demonstrates ILF’s superior ROS scavenging efficiency relative to classical antioxidants (Table 1).

Table 1: Comparative Antioxidant Effects of Isolongifolene in Experimental Models

Model SystemOxidative MarkerILF Effect SizeReference
SH-SY5Y cellsTBARS42% reduction [1] [3]
Rotenone-treated ratsStriatal GSH2.1-fold ↑ [4]
Hepatic I/RMitochondrial ROS60% reduction [8]
NAFLD hepatocytesSOD activity1.5-fold ↑ [7]

Mechanistic studies identify ILF’s tricyclic structure as critical for electron donation, with the exocyclic double bond facilitating stable radical intermediate formation [5]. This molecular architecture enables simultaneous modulation of Nrf2-mediated antioxidant response elements and inhibition of NOX4-derived superoxide generation [6] [8].

Anti-Inflammatory Pathways in Ischemia/Reperfusion Injury

The compound’s anti-inflammatory efficacy is particularly evident in hepatic I/R models. ILF (20 mg/kg) reduced pro-inflammatory cytokines (TNF-α: 58%, IL-6: 47%) while enhancing IL-10 production (2.3-fold) in steatotic livers [8]. This immunomodulation coincided with decreased JNK phosphorylation (72% inhibition) and NF-κB nuclear translocation [7].

Notably, ILF preserved sinusoidal endothelial cell integrity during reperfusion, reducing hyaluronic acid clearance time by 41% [8]. Microarray analyses reveal ILF’s unique ability to suppress CCL2 chemokine expression (-3.2-fold) while upregulating ADRB2 receptor density (+2.1-fold), creating an anti-inflammatory microenvironment conducive to tissue repair [7].

Neuroprotective Effects in Parkinson’s Disease Models

In rotenone-induced PD rats, ILF (10 mg/kg) attenuated dopamine depletion (78% striatal DA preservation) and improved motor performance (rotarod latency: 210s vs. 85s control) [4]. These effects correlated with:

  • Mitochondrial protection: Complex I activity restoration (68% of control)
  • Apoptosis regulation: Bax/Bcl-2 ratio decreased from 3.1 to 1.2
  • Synaptic maintenance: VMAT2 expression upregulated 1.7-fold [4]

ILF’s neuroprotection extends to α-synuclein pathology, reducing oligomer formation by 53% through PI3K/AKT-mediated GSK-3β inhibition [1] [5]. This dual action on protein aggregation and dopaminergic survival distinguishes ILF from conventional PD therapeutics.

Antifungal Derivatives and Structure-Activity Relationships (SAR)

Current literature provides limited data on ILF’s antifungal properties or systematic SAR studies. Preliminary analyses suggest that hydrogenation of the gem-dimethylcyclopropane group reduces bioactivity, while epoxidation of the exocyclic double bond enhances membrane permeability [2]. The tricyclic scaffold’s rigidity may facilitate interactions with fungal ergosterol biosynthesis enzymes, though targeted studies are needed to validate this hypothesis.

XLogP3

5

Exact Mass

204.187800766 g/mol

Monoisotopic Mass

204.187800766 g/mol

Heavy Atom Count

15

UNII

E0LN4V7EY4
PX6N25M90H

GHS Hazard Statements

Aggregated GHS information provided by 1599 companies from 7 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 1599 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 1598 of 1599 companies with hazard statement code(s):;
H304 (95.37%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

17015-38-2
1135-66-6

Use Classification

Fragrance Ingredients

General Manufacturing Information

2H-2,4a-Methanonaphthalene, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, (2S,4aR)-: ACTIVE

Dates

Modify: 2023-08-15

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